molecular formula C15H21BrN2O2S2 B2681523 1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane CAS No. 2320419-05-2

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Cat. No. B2681523
CAS RN: 2320419-05-2
M. Wt: 405.37
InChI Key: CORYHIWRJJVLRP-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as BzATP, is a potent agonist of P2X7 receptors. It is widely used in scientific research to study the role of P2X7 receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Reactivity

The compound's applications are primarily in the synthesis of various heterocyclic and sulfone-containing molecules. A notable method involves a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution to create 1-sulfonyl 1,4-diazepan-5-ones and their derivatives. This approach showcases the compound's utility in constructing diazepane or diazocane systems, offering a high-yield and convergent synthesis strategy for complex molecules (Banfi et al., 2007). Another research avenue explores the synthesis of biologically active 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety, highlighting the compound's role in producing antimicrobial, antifungal, and anthelmintic agents (Saingar, Kumar, & Joshi, 2011).

Catalysis and Material Science

Further applications include its use in catalysis and material science. For instance, the synthesis and oxidative desulfurization of diesel fuel catalyzed by a Brønsted acidic ionic liquid at room temperature demonstrate the compound's potential in environmental chemistry and fuel processing (Gao et al., 2010). Moreover, the introduction of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions showcases the compound's utility in green chemistry and catalyst development (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthetic Chemistry

In synthetic chemistry, the compound's framework is leveraged to create highly strained thiophenes with unique reactivities, offering insights into the manipulation of ring strain for synthesizing complex structures (Nakayama & Kuroda, 1993). Additionally, the development of sulfonated polytriazoles from a semifluorinated diazide monomer, displaying proton exchange properties, indicates the compound's potential in fuel cell technology and membrane science (Saha et al., 2017).

properties

IUPAC Name

1-(2-bromophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S2/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORYHIWRJJVLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

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